molecular formula C21H17Cl2N3O3S3 B3755307 2-({[(5Z)-5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-({[(5Z)-5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B3755307
M. Wt: 526.5 g/mol
InChI Key: BADPNZLHXOXERH-CHHVJCJISA-N
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Description

2-({[(5Z)-5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound that belongs to the class of thiazolidinones This compound is characterized by its unique structure, which includes a thiazolidinone ring, a benzothiophene moiety, and a dichlorobenzylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(5Z)-5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps. One common synthetic route starts with the preparation of the thiazolidinone ring, followed by the introduction of the benzothiophene moiety and the dichlorobenzylidene group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Core Thiazolidinone Ring Formation

The 2-thioxo-1,3-thiazolidin-4-one scaffold is synthesized via cyclocondensation of thiourea derivatives with α-halo carbonyl compounds. For example:

  • Reaction : Thiourea reacts with chloroacetic acid derivatives under reflux in ethanol to form the thiazolidinone ring .

  • Key Intermediate : The resulting 2-thioxothiazolidin-4-one core is functionalized at the N3 position for further derivatization .

Example Reaction Table :

StepReagents/ConditionsProductYieldSource
1Thiourea, chloroacetic acid, EtOH2-Thioxo-1,3-thiazolidin-4-one75–85%

Knoevenagel Condensation for Benzylidene Substituent

The 2,4-dichlorobenzylidene group is introduced via a Knoevenagel condensation between the thiazolidinone core and 2,4-dichlorobenzaldehyde:

  • Mechanism : Base-catalyzed (e.g., piperidine) condensation forms the α,β-unsaturated ketone linkage at the C5 position .

  • Stereochemistry : The (5Z)-configuration is confirmed via NMR and X-ray crystallography in analogs .

Reaction Conditions :

ParameterValue
CatalystPiperidine
SolventEthanol/Acetic acid (1:1)
Temperature80°C, 6–8 hours
Yield60–70%

Acetylation of the Tetrahydrobenzothiophene Amine

The tetrahydrobenzothiophene-3-carboxamide moiety is linked via an acetylated amino group:

  • Reaction : The amine group of 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide reacts with the acetyl chloride derivative of the thiazolidinone under Schotten-Baumann conditions .

  • Key Feature : The acetyl spacer enhances solubility and bioactivity in related compounds .

Example Data :

ReactantProductPurity (HPLC)Source
Thiazolidinone-acetyl chlorideTarget compound (after coupling)≥95%

Functionalization and Bioactivity

The 2,4-dichloro substitution on the benzylidene moiety enhances electrophilicity, enabling interactions with biological targets (e.g., COX-II) :

  • Michael Addition : The α,β-unsaturated ketone undergoes nucleophilic additions with thiols or amines in vitro.

  • Enzyme Inhibition : Structural analogs show COX-II inhibition via H-bonding with Asp125 and hydrophobic interactions .

Structure-Activity Relationship (SAR) Highlights :

FeatureRole in BioactivityReference
2,4-DichlorobenzylideneEnhances binding to hydrophobic pockets
Thioxo group (C2=S)Stabilizes enolate intermediate
TetrahydrobenzothiopheneModulates membrane permeability

Degradation Pathways

  • Hydrolysis : The thioxo group is susceptible to hydrolysis under acidic conditions, forming a disulfide byproduct .

  • Photodegradation : The dichlorobenzylidene moiety undergoes photoisomerization (Z→E) in UV light, reducing bioactivity .

Comparative Analysis with Structural Analogs

Key differences between the target compound and analogs (e.g., BG-323, CHEMBL1554097 ):

CompoundSubstituentBioactivity (IC₅₀)Source
Target compound2,4-DichlorobenzylideneCOX-II: 1.9 μM
BG-3234-tert-ButylbenzylideneCOX-II: 2.3 μM
CHEMBL15540972,4-DimethoxybenzylideneAntifungal

Synthetic Challenges and Optimizations

  • Stereochemical Control : Maintaining the (5Z)-configuration requires strict temperature control during condensation .

  • Purification : Silica gel chromatography (eluent: CH₂Cl₂/MeOH) resolves E/Z isomers .

Scientific Research Applications

Biological Activities

The compound has been investigated for various biological activities:

  • Antimicrobial Activity :
    • Studies have shown that thiazolidinone derivatives exhibit significant antimicrobial properties. The presence of the thiazolidine ring in this compound may enhance its effectiveness against bacterial strains, making it a candidate for developing new antibiotics .
  • Anticancer Properties :
    • Research indicates that similar compounds can induce apoptosis in cancer cells. The structural features of this compound suggest it may interact with cellular pathways involved in cancer progression .
  • Anti-inflammatory Effects :
    • Compounds containing benzothiophene moieties have been reported to possess anti-inflammatory properties. This suggests potential therapeutic applications in treating inflammatory diseases .

Case Studies

StudyFocusFindings
Study 1 Antimicrobial EfficacyEvaluated against Gram-positive and Gram-negative bacteria; showed significant inhibition zones compared to standard antibiotics .
Study 2 Anticancer ActivityTested on various cancer cell lines; induced apoptosis and inhibited cell proliferation effectively at low concentrations .
Study 3 Anti-inflammatory EffectsDemonstrated reduced inflammation in animal models; potential use in chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of 2-({[(5Z)-5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent alterations in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorobenzylidene)malonic acid: This compound shares the dichlorobenzylidene group but differs in its overall structure and properties.

    2-{[(2E)-2-(2,3-Dichlorobenzylidene)hydrazinoacetyl]amino}-N-(4-ethoxyphenyl)benzamide: This compound has a similar dichlorobenzylidene group but includes different functional groups and a distinct molecular framework.

Uniqueness

What sets 2-({[(5Z)-5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide apart is its unique combination of functional groups and structural features

Biological Activity

The compound 2-({[(5Z)-5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a thiazolidinone derivative with potential biological activities. This article discusses its biological activity, including anticancer properties and mechanisms of action based on diverse research findings.

The molecular formula of the compound is C15H13Cl2N2O3SC_{15}H_{13}Cl_2N_2O_3S with a molecular weight of approximately 390.31 g/mol. The structure includes a thiazolidinone core, which is known for various biological activities including antimicrobial and anticancer effects .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. In particular, the compound has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines.

Case Studies

  • Inhibition of Tumor Cell Lines :
    • The compound was tested against multiple tumor cell lines including Huh7 (hepatocellular carcinoma), Caco2 (colorectal adenocarcinoma), MDA-MB 231 (breast carcinoma), and others. Results indicated significant antiproliferative effects with IC50 values lower than 10 µM in certain cases .
    • A specific study reported that derivatives with the thiazolidinone moiety exhibited notable cytotoxicity against colorectal cancer cell lines (HT-29 and HCT116), suggesting a promising therapeutic application .
Cell Line IC50 Value (µM) Activity
Huh7<10Significant inhibition
Caco2<10Significant inhibition
MDA-MB 231<10Significant inhibition
HCT116<10Significant inhibition

The mechanism underlying the anticancer activity of this compound may involve:

  • Inhibition of Kinases : The compound has been shown to inhibit DYRK1A kinase activity, which is implicated in cell proliferation and survival pathways .
  • Induction of Apoptosis : Thiazolidinone derivatives often induce apoptosis in cancer cells through various signaling pathways, potentially involving caspase activation and mitochondrial dysfunction .

Other Biological Activities

Apart from its anticancer properties, thiazolidinones have been investigated for other biological activities:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains, indicating potential use as antimicrobial agents .
  • Antioxidant Activity : Studies suggest that thiazolidinones can exhibit antioxidant properties, which may contribute to their overall therapeutic efficacy .

Properties

IUPAC Name

2-[[2-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17Cl2N3O3S3/c22-11-6-5-10(13(23)8-11)7-15-20(29)26(21(30)32-15)9-16(27)25-19-17(18(24)28)12-3-1-2-4-14(12)31-19/h5-8H,1-4,9H2,(H2,24,28)(H,25,27)/b15-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BADPNZLHXOXERH-CHHVJCJISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)CN3C(=O)C(=CC4=C(C=C(C=C4)Cl)Cl)SC3=S)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)CN3C(=O)/C(=C/C4=C(C=C(C=C4)Cl)Cl)/SC3=S)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17Cl2N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({[(5Z)-5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Reactant of Route 2
Reactant of Route 2
2-({[(5Z)-5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Reactant of Route 3
Reactant of Route 3
2-({[(5Z)-5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Reactant of Route 4
Reactant of Route 4
2-({[(5Z)-5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Reactant of Route 5
2-({[(5Z)-5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

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